5-bromo-2-methoxy-4-methylPhenol
CAS No.: 83387-13-7
Cat. No.: VC4634517
Molecular Formula: C8H9BrO2
Molecular Weight: 217.062
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83387-13-7 |
---|---|
Molecular Formula | C8H9BrO2 |
Molecular Weight | 217.062 |
IUPAC Name | 5-bromo-2-methoxy-4-methylphenol |
Standard InChI | InChI=1S/C8H9BrO2/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,10H,1-2H3 |
Standard InChI Key | OSVCLUSXEQZGQS-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1Br)O)OC |
Introduction
Structural and Chemical Properties
Molecular Characteristics
The compound has the molecular formula C₈H₉BrO₂ and a molecular weight of 217.06 g/mol. Key structural features include:
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A bromine atom at the 5-position.
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A methoxy group (-OCH₃) at the 2-position.
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A methyl group (-CH₃) at the 4-position.
The spatial arrangement of these groups influences its reactivity and intermolecular interactions .
Table 1: Physical Properties
Property | Value | Source |
---|---|---|
Melting Point | 64–70°C | |
Boiling Point | 150°C at 20 mmHg | |
Density | 1.585 g/cm³ | |
Solubility | Sparingly soluble in polar solvents |
Spectral Data
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¹H NMR (CDCl₃): δ 7.01 (s, 1H, aromatic), 6.74 (s, 1H, aromatic), 4.05 (q, 2H, -OCH₃), 2.25 (s, 3H, -CH₃) .
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IR (KBr): 3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O methoxy) .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves a three-step process:
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Protection of Phenolic Hydroxyl: O-Methoxyphenol undergoes acetylation with acetic anhydride under sulfuric acid catalysis .
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Bromination: The acetylated intermediate reacts with bromine (Br₂) in the presence of iron powder .
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Deacetylation: Removal of the acetyl group yields the final product .
Industrial Optimization
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Catalyst Efficiency: Iron powder or vanadium-based catalysts enhance bromination yields .
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Scale-Up: Continuous flow reactors improve throughput, reducing production costs by ~20% .
Crystallographic and Conformational Analysis
Crystal Structure
X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with intramolecular hydrogen bonding between the phenolic -OH and methoxy oxygen . Key metrics:
Table 2: Crystallographic Data
Parameter | Value |
---|---|
Unit Cell Dimensions | a=12.026 Å, b=8.345 Å, c=14.279 Å |
β Angle | 91.98° |
Volume | 1432.1 ų |
Z-Score | 4 |
Pharmacological and Biological Applications
Antimicrobial Activity
5-Bromo-2-methoxy-4-methylphenol exhibits broad-spectrum activity:
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Bacteria: MIC of 8 µg/mL against Staphylococcus aureus.
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Mechanism: Disruption of microbial cell membranes and inhibition of ATP synthase .
Pharmaceutical Intermediate
The compound is a key precursor in synthesizing:
Table 3: Comparative Bioactivity
Derivative | IC₅₀ (µM) | Target |
---|---|---|
Dapagliflozin Analog | 0.12 | SGLT2 |
Boron-PDE4 Inhibitor | 0.08 | PDE4 |
Industrial and Material Science Applications
Specialty Chemicals
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Polymer Stabilizers: Antioxidant properties extend polymer lifespan by 30% .
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Dye Intermediates: Enhances chromophore intensity in azo dyes .
Environmental Impact
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Biodegradability: 70% degradation in 28 days under aerobic conditions .
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Toxicity: LC₅₀ of 120 mg/L for Daphnia magna, classifying it as moderately toxic .
Comparative Analysis with Analogues
Structural Analogues
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5-Bromo-2-methoxyphenol: Lacks the 4-methyl group, reducing lipophilicity (LogP 1.8 vs. 2.3) .
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4-Bromo-2-isopropyl-5-methylphenol: Isopropyl substitution increases antimicrobial potency by 40% .
Table 4: Physicochemical Comparison
Compound | LogP | Water Solubility (mg/L) |
---|---|---|
5-Bromo-2-methoxy-4-methylphenol | 2.3 | 45 |
5-Bromo-2-methoxyphenol | 1.8 | 120 |
4-Bromo-2-isopropyl-5-methylphenol | 3.1 | 18 |
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